
Imidazolidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine-4-thione, also known as 2-imidazolidinethione, is a heterocyclic compound with the molecular formula C₃H₆N₂S. It is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazolidine-4-thione can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with carbon disulfide under basic conditions, followed by acidification. The reaction proceeds as follows:
NH2CH2CH2NH2+CS2→C3H6N2S+H2S
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process that ensures high yield and purity. This typically involves the controlled addition of ethylenediamine and carbon disulfide in a solvent, followed by purification steps such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Imidazolidine-4-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidine-4-one.
Reduction: Reduction reactions can yield imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Imidazolidine-4-one.
Reduction: Various imidazolidine derivatives.
Substitution: Substituted this compound compounds.
Scientific Research Applications
Imidazolidine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential as an enzyme inhibitor.
Industry: this compound is used as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism by which imidazolidine-4-thione exerts its effects varies depending on its application. In biological systems, it can interact with enzymes by binding to their active sites, thereby inhibiting their activity. The sulfur atom in the compound plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers in the enzyme.
Comparison with Similar Compounds
Imidazolidine-4-thione can be compared with other similar compounds such as:
Imidazolidine-2-thione: Similar in structure but with the sulfur atom in a different position.
Thiazolidine-2-thione: Contains a sulfur atom in the ring but differs in the position of nitrogen atoms.
2-Mercaptoimidazoline: Another sulfur-containing heterocycle with different reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the position of the sulfur atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Properties
CAS No. |
323574-26-1 |
|---|---|
Molecular Formula |
C3H6N2S |
Molecular Weight |
102.16 g/mol |
IUPAC Name |
imidazolidine-4-thione |
InChI |
InChI=1S/C3H6N2S/c6-3-1-4-2-5-3/h4H,1-2H2,(H,5,6) |
InChI Key |
KRQAETCTQQMPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)NCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


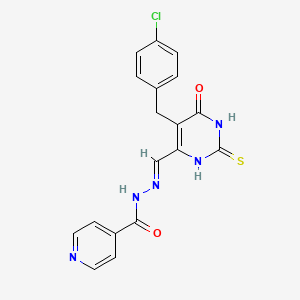
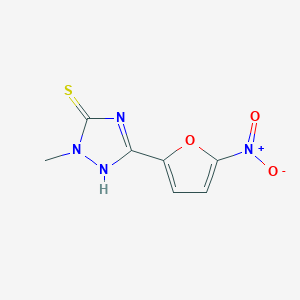
![Furo[2,3-d]pyrimidin-2(3H)-one, 6-(1-hexynyl)-3-methyl-](/img/structure/B12905551.png)
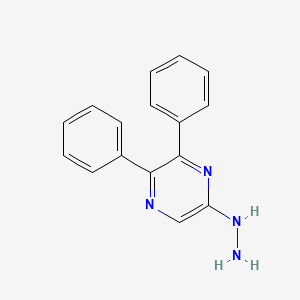
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)

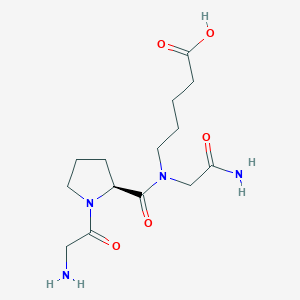

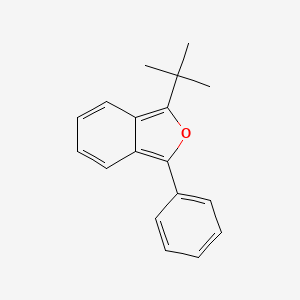
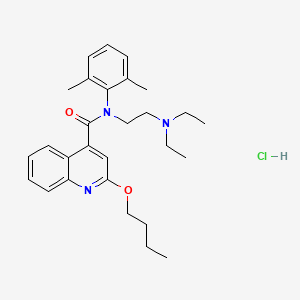
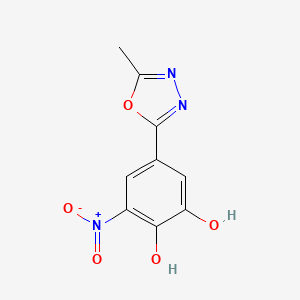

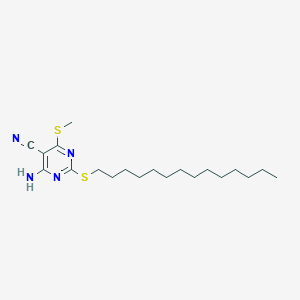
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
